molecular formula C12H16Cl2N2 B2378071 N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride CAS No. 62957-18-0

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride

Cat. No.: B2378071
CAS No.: 62957-18-0
M. Wt: 259.17
InChI Key: OTOFTYVXAUIKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride is a chemical compound with the molecular formula C12H16N2·2HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups and two amino groups attached to the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Nitration: Naphthalene undergoes nitration to form 2,6-dinitronaphthalene.

    Reduction: The nitro groups in 2,6-dinitronaphthalene are reduced to amino groups, resulting in 2,6-diaminonaphthalene.

    Methylation: The amino groups in 2,6-diaminonaphthalene are methylated to form N2,N2-dimethylnaphthalene-2,6-diamine.

    Formation of Dihydrochloride Salt: The final step involves the reaction of N2,N2-dimethylnaphthalene-2,6-diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form naphthalene derivatives with different functional groups.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylnaphthalene: A precursor used in the synthesis of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride.

    2,6-Diaminonaphthalene: An intermediate in the synthesis process.

    Naphthalene: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-N,2-N-dimethylnaphthalene-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOFTYVXAUIKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.